molecular formula C6H14O4 B032615 1,1,1,2-Tetramethoxyethane CAS No. 34359-77-8

1,1,1,2-Tetramethoxyethane

Cat. No.: B032615
CAS No.: 34359-77-8
M. Wt: 150.17 g/mol
InChI Key: VPZFYLQMPOIPKH-UHFFFAOYSA-N
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Description

1,1,1,2-Tetramethoxyethane is an organic compound with the molecular formula C6H14O4. It is a derivative of ethane, where four methoxy groups are attached to the carbon atoms. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and electrochemical energy storage .

Chemical Reactions Analysis

1,1,1,2-Tetramethoxyethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield simpler alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,1,1,2-Tetramethoxyethane has several scientific research applications:

Comparison with Similar Compounds

1,1,1,2-Tetramethoxyethane can be compared with similar compounds such as 1,1,2,2-Tetramethoxyethane and 1,1,2,2-Tetraethoxyethane. These compounds share similar structural features but differ in the number and type of alkoxy groups attached to the ethane backbone. The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity .

Similar Compounds

  • 1,1,2,2-Tetramethoxyethane
  • 1,1,2,2-Tetraethoxyethane
  • Glyoxal dimethyl acetal

Properties

IUPAC Name

1,1,1,2-tetramethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZFYLQMPOIPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187933
Record name 1,1,1,2-Tetramethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34359-77-8
Record name 1,1,1,2-Tetramethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2-Tetramethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2-tetramethoxyethane
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